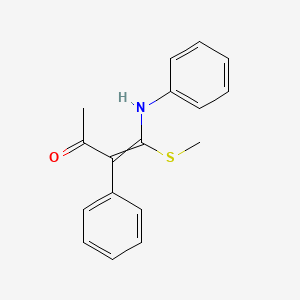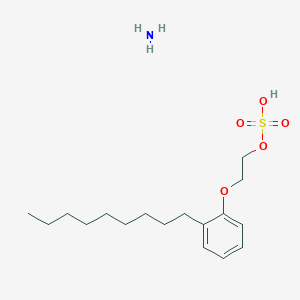
7-Methylnon-2-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylnon-2-YN-1-OL: is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond at the second carbon and a hydroxyl group at the first carbon. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnon-2-YN-1-OL typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through various methods, such as the dehydrohalogenation of dihalides or the coupling of terminal alkynes with alkyl halides using palladium-catalyzed cross-coupling reactions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through hydroboration-oxidation of the alkyne. This involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: 7-Methylnon-2-YN-1-OL can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2
Reduction: H2 with Pd/C, LiAlH4 (Lithium aluminium hydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
科学研究应用
Chemistry: 7-Methylnon-2-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving alkynes and alcohols.
Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals that target specific enzymes or receptors. The compound’s reactivity can be harnessed to create bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 7-Methylnon-2-YN-1-OL depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is oxidized to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The triple bond is reduced to a double or single bond through the addition of hydrogen atoms.
Substitution: The hydroxyl group is replaced by another functional group through nucleophilic attack.
Molecular Targets and Pathways: The compound can interact with various enzymes and receptors, depending on its chemical modifications. For instance, it may inhibit or activate enzymes involved in metabolic pathways by binding to their active sites.
相似化合物的比较
1-Butyne: A simple alkyne with a terminal triple bond.
2-Butyne: An internal alkyne with a triple bond between the second and third carbons.
1-Hexyn-3-ol: An alkyne with a hydroxyl group at the third carbon.
Comparison:
Uniqueness: 7-Methylnon-2-YN-1-OL is unique due to its specific structure, which includes a methyl group at the seventh carbon, a triple bond at the second carbon, and a hydroxyl group at the first carbon. This combination of functional groups imparts distinct reactivity and properties.
Reactivity: Compared to simpler alkynes like 1-Butyne and 2-Butyne, this compound has additional reactivity due to the presence of the hydroxyl group, allowing for a wider range of chemical transformations.
属性
CAS 编号 |
90368-99-3 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
7-methylnon-2-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-4,6,8-9H2,1-2H3 |
InChI 键 |
KYTUNIFULVEROZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


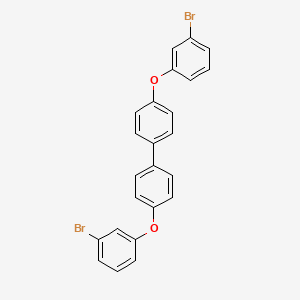
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)

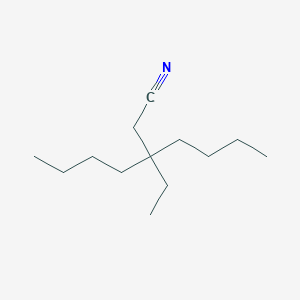
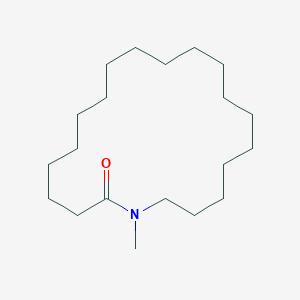
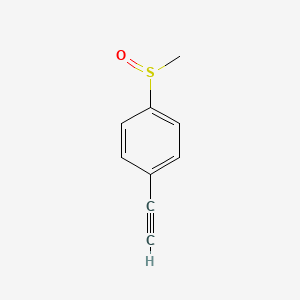
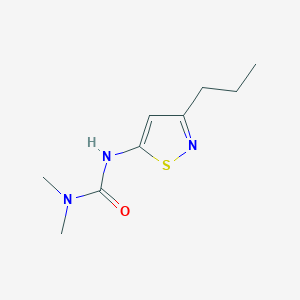
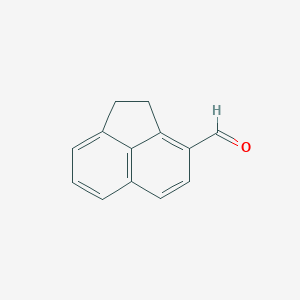
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
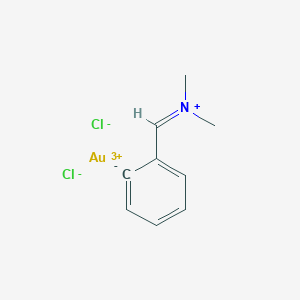
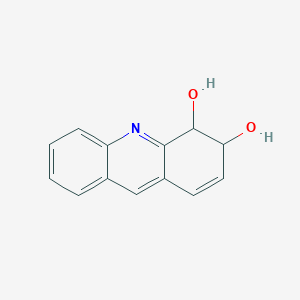
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
